molecular formula C16H26Br2S B12058210 2,5-Dibromo-3,4-dihexylthiophene

2,5-Dibromo-3,4-dihexylthiophene

Cat. No.: B12058210
M. Wt: 410.3 g/mol
InChI Key: YJMJDAXLNHAHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Thiophene-Based Conjugated Systems

Thiophene-based π-conjugated systems are a cornerstone of modern organic electronics. rsc.org Polymers and small molecules incorporating the thiophene (B33073) heterocycle are integral to a wide array of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netntu.edu.tw Their prominence is due to a combination of exceptional electrical and optical properties, excellent chemical and thermal stability, and the ability to be chemically modified to fine-tune their performance. uobasrah.edu.iqrsc.org

The electronic behavior of these materials is governed by their extended π-conjugated backbone, which allows for the delocalization of charge carriers. A key strategy in designing high-performance organic semiconductors involves modifying the chemical structure of the thiophene polymer, such as by adding alkyl side chains. rsc.org These modifications influence critical parameters like solubility, solid-state packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which ultimately determine the material's charge transport capabilities and optical absorption characteristics. ntu.edu.tw Poly(3-alkylthiophenes), in particular, are a well-studied class of polymers known for their good solubility, processability, and environmental stability, making them benchmark materials in organic electronics research. researchgate.netuobasrah.edu.iq

Research Trajectory of 2,5-Dibromo-3,4-dihexylthiophene as a Molecular Building Block

The compound this compound is a specialized monomer designed for the synthesis of specific thiophene-based polymers. Its chemical structure is key to its function: the bromine atoms at the 2- and 5-positions of the thiophene ring serve as reactive sites for cross-coupling polymerization reactions, such as Stille or Grignard Metathesis (GRIM) polymerization. researchgate.netscientificlabs.co.uk These methods enable the formation of long, conjugated polymer chains.

The two hexyl groups are positioned at the 3- and 4-positions of the thiophene ring. This substitution pattern is significant for two primary reasons. First, the alkyl chains enhance the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing. researchgate.net Second, the placement at the 3- and 4-positions forces a specific "head-to-head/tail-to-tail" arrangement of the monomer units in the final polymer, poly(3,4-dihexylthiophene) (P(3,4)DHT). This contrasts with the more common "head-to-tail" linkage found in the widely studied poly(3-hexylthiophene) (P3HT), which is synthesized from the isomeric monomer 2-bromo-5-iodo-3-hexylthiophene or 2,5-dibromo-3-hexylthiophene (B54134). scientificlabs.co.ukrsc.org This structural difference in the polymer backbone can lead to distinct morphological and electronic properties.

While research on the more common P3HT is extensive, this compound is commercially available and classified as a building block for materials used in applications like Organic Field-Effect Transistors (OFETs). researchgate.net The polymerization of this monomer leads to poly(3,4-dihexylthiophene), a material whose properties are of academic and commercial interest for creating new semiconducting polymers with potentially different characteristics compared to their 3-alkylthiophene counterparts.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the title compound.

PropertyValueReference
CAS Number 151324-67-3 researchgate.net
Molecular Formula C₁₆H₂₆Br₂S researchgate.net
Molecular Weight 410.25 g/mol researchgate.net
Physical Form Liquid researchgate.net
Density 1.312 g/mL at 25 °C researchgate.net
Refractive Index n20/D 1.534 researchgate.net

Review Scope and Academic Framework

This article is structured to provide a focused overview of the chemical compound this compound. The review begins by establishing the importance of the broader class of thiophene-based conjugated materials in advanced materials science. It then narrows its focus to the specific attributes of this compound, detailing its structural design as a monomer and its intended role in the synthesis of poly(3,4-dihexylthiophene). The framework of this review is based on information from chemical suppliers and foundational principles of polymer chemistry to highlight the compound's significance as a specialized building block in the ongoing development of novel organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3,4-dihexylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26Br2S/c1-3-5-7-9-11-13-14(12-10-8-6-4-2)16(18)19-15(13)17/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMJDAXLNHAHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1CCCCCC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Br2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dibromo 3,4 Dihexylthiophene

Precursor Synthesis Routes to Substituted Thiophenes

The primary precursor for the target compound is 3,4-dihexylthiophene (B1283631). The synthesis of this dialkylated thiophene (B33073) can be achieved through several established organometallic cross-coupling reactions. These methods typically involve the formation of carbon-carbon bonds between a thiophene core and hexyl groups.

Commonly employed cross-coupling strategies include Kumada, Suzuki, and Stille reactions. rsc.orgjuniperpublishers.comnih.gov In a typical Kumada coupling, a Grignard reagent derived from a hexyl halide is reacted with a dihalothiophene in the presence of a nickel or palladium catalyst. rsc.orgresearchgate.net The Grignard reagent, an organomagnesium halide (R-Mg-X), is a potent nucleophile essential for this reaction. adichemistry.comsigmaaldrich.com

The Suzuki reaction, another powerful tool for C-C bond formation, utilizes an organoboron compound, such as a boronic acid or ester, which couples with an organic halide catalyzed by a palladium complex. acs.orgresearchgate.net This method is known for its mild reaction conditions and tolerance to a wide range of functional groups. mdpi.comnih.gov Similarly, the Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. juniperpublishers.comwiley-vch.dewikipedia.org

Selective Halogenation Procedures for Dibromo Thiophene Derivatives

Once the 3,4-dihexylthiophene precursor is obtained, the next crucial step is the selective bromination at the 2- and 5-positions of the thiophene ring. This yields the desired 2,5-dibromo-3,4-dihexylthiophene.

A widely used and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid. rsc.orgresearchgate.net The use of NBS allows for controlled bromination, selectively targeting the electron-rich α-positions (2 and 5) of the thiophene ring, which are activated by the electron-donating hexyl groups at the 3- and 4-positions. The reaction with NBS often proceeds in the dark to avoid radical side reactions. researchgate.net

Another method involves the use of elemental bromine in a solvent, though this approach can sometimes lead to over-bromination or other side products if not carefully controlled. yacooscience.com A procedure using hydrobromic acid and hydrogen peroxide has also been reported for the synthesis of a similar compound, 2,5-dibromo-3-hexylthiophene (B54134), suggesting its potential applicability. chemicalbook.com

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, which is critical for its use in high-performance electronic devices. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the precursor synthesis via cross-coupling, the selection of the palladium or nickel catalyst and its associated ligands can significantly influence the reaction's efficiency and selectivity. For instance, in Suzuki couplings, the choice of base and the solvent system (e.g., aqueous/organic biphasic systems) can be crucial for achieving high yields. acs.org

In the subsequent bromination step, controlling the stoichiometry of the brominating agent (e.g., NBS) is essential to prevent the formation of under- or over-brominated products. The reaction temperature is another critical factor; lower temperatures can enhance selectivity, while higher temperatures may accelerate the reaction but potentially lead to more side products. rsc.org Purification of the final product, often through column chromatography or recrystallization, is a standard procedure to achieve the high purity required for electronic applications.

Precursor Synthesis MethodCatalyst/ReagentTypical YieldReference
Kumada CouplingNi(dppp)Cl2 / Grignard ReagentHigh researchgate.net
Suzuki CouplingPd(PPh3)4 / Boronic AcidGood to Excellent nih.gov
Stille CouplingPd(PPh3)4 / Organotin ReagentHigh juniperpublishers.comwiley-vch.de

Scalable Synthesis via Flow Chemistry Approaches

For the large-scale production of this compound, transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages. Flow chemistry allows for better control over reaction parameters, enhanced safety, and potentially higher space-time yields.

Polymerization and Copolymerization Strategies Utilizing 2,5 Dibromo 3,4 Dihexylthiophene

Cross-Coupling Polymerization Techniques

Cross-coupling reactions are a cornerstone of conjugated polymer synthesis, enabling the formation of carbon-carbon bonds between aromatic units. For 2,5-Dibromo-3,4-dihexylthiophene, these methods are employed to create homopolymers and alternating copolymers with tailored properties.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of this compound, this reaction is a powerful tool for creating copolymers. The process typically involves the reaction of the dibrominated thiophene (B33073) monomer with a bis(boronic acid) or bis(boronic ester) comonomer in the presence of a palladium catalyst and a base. youtube.commdpi.com

The choice of catalyst, ligands, base, and solvent system significantly influences the reaction's efficiency and the properties of the resulting polymer, such as molecular weight and polydispersity. mdpi.com For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction rate and yield. sigmaaldrich.com Research has demonstrated the synthesis of various 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki coupling, highlighting the electronic effects of different substituents on the arylboronic acids on the final products' properties. mdpi.comresearchgate.net Although these studies focus on single couplings, the principles are directly applicable to polymerization. The reaction's tolerance to a wide range of functional groups makes it a valuable method for designing complex polymer architectures. nih.gov

Stille Coupling Polymerization for Alternating Copolymers

Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. This method is particularly effective for the synthesis of alternating copolymers from this compound. In a typical Stille polymerization, the dibrominated monomer is reacted with a distannylated comonomer. The reaction generally proceeds via a step-growth mechanism, where high-yielding reactions are necessary to achieve high molecular weight polymers, which is crucial for desirable electronic properties. nih.gov

The regioselectivity of Stille couplings can be influenced by the reaction conditions. nih.gov For example, the synthesis of poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) was achieved using a Stille coupling method, reacting 2,5-bis(trimethylstannyl)-3-n-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene. researchgate.net Recent advancements have shown that Stille-type polymerizations can be conducted at room temperature by activating C-S bonds, which can lead to more energy-efficient processes and polymers with fewer defects compared to thermally-activated methods. nih.gov

Grignard Metathesis (Kumada Catalyst-Transfer Polycondensation)

Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is a chain-growth polymerization method that is highly effective for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). cmu.edu The process begins with the treatment of a 2,5-dibromo-3-alkylthiophene, such as this compound, with a Grignard reagent like t-butyl magnesium chloride. This leads to a magnesium-halogen exchange, forming a mixture of regioisomeric Grignard monomers. cmu.edutdl.org The addition of a nickel catalyst, typically Ni(dppp)Cl₂, initiates the polymerization. cmu.eduresearchgate.net

A key feature of KCTP is its chain-growth mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). nih.gov The molecular weight can often be predicted by the molar ratio of the monomer to the nickel initiator. cmu.edu This "living" nature of the polymerization also enables the synthesis of block copolymers through sequential monomer addition.

Steric Considerations and Polymerization Efficacy

Steric hindrance plays a critical role in the efficacy and regioselectivity of GRIM polymerization. The alkyl substituents on the thiophene ring influence which regioisomer of the Grignard monomer is preferentially polymerized. For 3-alkylthiophenes, the less sterically hindered 2-bromo-5-magnesio-3-alkylthiophene isomer is readily incorporated into the polymer chain, leading to head-to-tail (HT) coupled polymers. cmu.edutdl.org The more sterically hindered isomer is often not consumed, contributing to the high regioregularity of the final polymer. cmu.edu

Specifically for monomers like 2-bromo-5-chloromagnesio-3,4-dihexylthiophene, where an alkyl group is in the "ortho" position to the chloromagnesium group, polymerization may not proceed with standard catalysts like Ni(dppe)Cl₂ or Ni(dppp)Cl₂. ru.nl This is due to steric hindrance preventing the second transmetalation step. ru.nl This understanding of steric effects is crucial for selecting appropriate monomers and catalysts to achieve successful polymerization and the desired polymer architecture. ru.nlrsc.org

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. researchgate.netrsc.org DArP creates C-C bonds by coupling C-H bonds with C-halogen bonds, which reduces the number of synthetic steps required for monomer preparation as it avoids the need for organometallic reagents. researchgate.netrsc.org

For the polymerization of monomers like this compound, DArP would involve reacting it with an aromatic comonomer that has available C-H bonds for activation. The reaction is typically catalyzed by a palladium complex, often with a phosphine ligand, a base, and an additive like a carboxylic acid. researchgate.net Optimization of reaction conditions such as temperature, catalyst loading, and the choice of ligand and base is critical to control the polymerization and minimize defects. researchgate.net While DArP is a promising technique, challenges such as controlling the regioselectivity and preventing side reactions like homocoupling need to be carefully managed to produce high-quality polymers. researchgate.netrsc.org

Electrochemical Polymerization Pathways

Electrochemical polymerization is another method for synthesizing conjugated polymers directly on an electrode surface. This technique involves the oxidative polymerization of monomers from a solution containing an electrolyte. For thiophene-based monomers, the polymerization proceeds through the formation of radical cations, which then couple to form the polymer chain.

While specific studies on the electrochemical polymerization of this compound are less common, the principles are applicable. The presence of the two bromo groups would influence the oxidation potential and the subsequent polymerization process. It is also a method used for creating polymer films for various electronic device applications. google.com The properties of the resulting polymer film, such as morphology and conductivity, can be controlled by adjusting the electrochemical parameters, including the applied potential, current density, and the composition of the electrolyte solution.

Interactive Data Tables

Table 1: Properties of Polymers Synthesized via Grignard Metathesis (GRIM) Polymerization

PolymerMonomer(s)CatalystMn ( kg/mol )PDIRegioregularity (%)Reference
P3HT2,5-dibromo-3-hexylthiophene (B54134)Ni(dppp)Cl₂15-252.5-2.891-94 researchgate.net
P102,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene / 2,5-dibromo-3-hexylthiophene (1:9)Ni(dppp)Cl₂31.01.54- rsc.org
P202,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene / 2,5-dibromo-3-hexylthiophene (2:8)Ni(dppp)Cl₂--- rsc.org
P302,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene / 2,5-dibromo-3-hexylthiophene (3:7)Ni(dppp)Cl₂--- rsc.org
P52,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene / 2,5-dibromo-3-hexylthiophene (0.05:0.95)Ni(dppp)Cl₂30.01.38- rsc.org

Table 2: Comparison of Polymerization Methods for Poly(3-hexylthiophene)

Polymerization MethodCatalyst SystemTypical Mn ( kg/mol )Typical PDITypical Regioregularity (%)Key AdvantagesReference
Stille CouplingPd(PPh₃)₄15-252.5-2.891-94Good for alternating copolymers researchgate.net
Grignard Metathesis (GRIM)Ni(dppp)Cl₂15-25<1.5>98Chain-growth, controlled MW, narrow PDI cmu.edu
Direct Arylation (DArP)Pd(OAc)₂ / Ligand~20~2.8~93.5More sustainable, fewer synthetic steps researchgate.net
Oxidative PolymerizationFeCl₃51.5-91.11.7-5.2~81Simple, direct chemical polymerization umich.edu

Design and Synthesis of Homopolymers and Copolymers

The synthesis of polymers from this compound would likely employ cross-coupling reactions, such as Grignard Metathesis (GRIM) polymerization, which has been successfully used for the synthesis of regioregular poly(3-hexylthiophene). nih.gov This method is attractive due to its use of readily available reagents and relatively mild reaction conditions. nih.gov However, the steric hindrance imposed by the two adjacent hexyl groups in this compound could present significant challenges to achieving high molecular weight polymers and maintaining a controlled, chain-growth polymerization mechanism.

Regioregularity and Regiorandomness Control

For poly(3-alkylthiophene)s, regioregularity, specifically the prevalence of head-to-tail (HT) couplings, is a critical parameter that governs the polymer's ability to form well-ordered, semicrystalline structures. sigmaaldrich.cnnist.gov This high degree of order is essential for efficient charge transport in electronic devices. In the case of poly(3,4-dihexylthiophene), the concept of regioregularity as defined for 3-substituted thiophenes does not directly apply due to the symmetry of the monomer with respect to the 2- and 5-positions. However, the planarity of the resulting polymer backbone and the ability of the polymer chains to self-assemble would still be paramount. The two hexyl chains would likely lead to a more twisted backbone conformation compared to P3HT, potentially disrupting the π-π stacking that is crucial for high charge carrier mobility.

Studies on regioblock copolymers of poly(3-hexylthiophene), which contain both regioregular and regiorandom segments, have demonstrated that the distribution of regiodefects significantly impacts the polymer's crystalline behavior. rsc.org While not directly applicable, this highlights the importance of controlling monomer enchainment to tailor the solid-state properties of the resulting polymer. For poly(3,4-dihexylthiophene), controlling the polymerization conditions to minimize defects and promote a planar backbone would be a key research objective.

Diblock Copolymer Architectures

The synthesis of diblock copolymers, where a conjugated block is combined with a coil-like block, is a powerful strategy to control the nanoscale morphology of the active layer in organic electronic devices. nih.gov For poly(3-hexylthiophene), methods have been developed to create diblock copolymers with materials like polylactide (PLA) and poly(furfuryl methacrylate). nih.govscielo.br These syntheses often involve the preparation of a P3HT macroinitiator which is then used to initiate the polymerization of the second block.

A similar approach could theoretically be applied to this compound to generate novel diblock copolymers. The synthesis would first involve the controlled polymerization of the thiophene monomer, followed by end-capping to introduce an initiating site for the second polymerization. The significantly different solubility and processing characteristics that poly(3,4-dihexylthiophene) is expected to have compared to P3HT could lead to new and interesting self-assembled nanostructures. However, without experimental data, the feasibility and outcome of such synthetic strategies remain speculative.

Nucleobase-Functionalized Conjugated Polymers

The integration of nucleobases into conjugated polymer systems is an emerging area of research, with potential applications in bioelectronics and sensing. This functionalization can introduce specific recognition capabilities and influence the self-assembly of the polymers through hydrogen bonding interactions. To date, there are no published reports on the synthesis of nucleobase-functionalized conjugated polymers derived from this compound.

The synthetic challenges for creating such materials would involve either the pre-functionalization of the monomer with a nucleobase-containing side chain or the post-polymerization modification of a reactive polymer precursor. Both approaches would need to overcome the steric hindrance of the dihexyl-substituted thiophene ring and ensure that the polymerization and functionalization reactions are compatible.

Molecular Engineering and Structural Influence on Polymer Properties

Impact of Alkyl Side Chain Variations

The placement and nature of alkyl side chains on a polythiophene backbone are critical determinants of the polymer's properties. In the case of poly(3,4-dihexylthiophene), the two hexyl chains on adjacent positions of the thiophene (B33073) ring introduce significant steric hindrance, which in turn influences solubility, morphology, and charge transport.

The length and branching of alkyl side chains play a crucial role in the properties of polythiophenes. Longer side chains generally enhance solubility but can also lead to faster backbone dynamics, which may affect charge transport. osti.gov For instance, studies on regiorandom poly(3-alkylthiophenes) have shown that the backbone of poly(3-dodecylthiophene) moves faster than that of poly(3-hexylthiophene) due to the more rapid motion of the longer dodecyl side chains. osti.gov This increased motion can result in a lower glass transition temperature (Tg). osti.gov

The position of branching on the side chain also has a profound impact. Moving a branch point closer to the polymer backbone can increase steric hindrance, which may disrupt π-π stacking and increase the distance between chains, while also potentially raising the glass transition temperature.

While specific data for poly(3,4-dihexylthiophene) is limited, studies on analogous poly(3-alkylthiophenes) provide valuable insights into the expected effects of side-chain variations.

Table 1: Effect of Alkyl Side Chain Length on the Thermal Properties of Regiorandom Poly(3-alkylthiophenes) (Analogous Systems)

PolymerSide ChainGlass Transition Temperature (Tg) (°C)
Poly(3-hexylthiophene) (P3HT)Hexyl~12
Poly(3-octylthiophene) (P3OT)Octyl~-13
Poly(3-dodecylthiophene) (P3DDT)DodecylNot specified

Note: This data is for analogous poly(3-alkylthiophenes) and is intended to illustrate the general trend of decreasing Tg with increasing linear alkyl side-chain length.

Main Chain Conformation and Planarity

The conformation of the polythiophene backbone, specifically its planarity, is a key factor governing the electronic properties of the material. A more planar backbone leads to a smaller bandgap and higher charge carrier mobility due to enhanced π-orbital overlap along the polymer chain. The steric hindrance introduced by the two hexyl groups in the 3 and 4 positions of the thiophene ring in poly(3,4-dihexylthiophene) can force the backbone to adopt a more twisted conformation compared to its 3-substituted counterparts like poly(3-hexylthiophene) (P3HT).

In P3HT, the head-to-tail regioregularity allows for a more planar conformation, which facilitates the formation of crystalline lamellar structures with efficient π-π stacking. uobasrah.edu.iq The charge carrier mobility in P3HT has been shown to be highly dependent on the torsional angle between adjacent thiophene rings, with maximum mobility achieved in a trans (anti-planar) conformation. ntu.edu.tw

For poly(3,4-dihexylthiophene), the steric clash between the adjacent hexyl groups can lead to a greater average dihedral angle between repeating units, potentially disrupting the planarity and, consequently, the electronic conjugation. However, the specific conformational details and their impact on the electronic properties of poly(3,4-dihexylthiophene) require further dedicated investigation.

Donor-Acceptor Interactions within Polymer Backbones

A powerful strategy to tune the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) copolymers. In this approach, electron-rich (donor) and electron-deficient (acceptor) monomer units are alternated along the polymer backbone. This architecture leads to the formation of an intramolecular charge transfer complex, which can significantly lower the polymer's bandgap and extend its absorption into the near-infrared region.

Thiophene units, such as 3,4-dihexylthiophene (B1283631), are generally considered electron-rich and can serve as the donor component in a D-A copolymer. nih.govnih.gov By copolymerizing 2,5-dibromo-3,4-dihexylthiophene with a suitable brominated or stannylated electron-accepting monomer, a D-A copolymer with tailored electronic properties can be synthesized. nih.gov The choice of the acceptor unit is crucial for determining the energy levels of the resulting polymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for applications in organic solar cells and transistors.

While specific examples of D-A copolymers based on 3,4-dihexylthiophene are not extensively reported, the principle is well-established in the broader field of polythiophenes. For example, copolymers of 3-hexylthiophene (B156222) with electron-deficient units like benzothiadiazole have been widely studied. nih.gov

Table 2: Electrochemical Properties of an Analogous Donor-Acceptor Copolymer (TTT-co-P3HT)

PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
TTT-co-P3HT-5.59-3.402.19
P3HT-5.17-3.201.97

Note: This data is for a copolymer of 2,3,4,5-tetrathienylthiophene and 3-hexylthiophene (TTT-co-P3HT) and is provided as an illustrative example of how copolymerization can modify the electronic properties compared to the homopolymer P3HT. mdpi.com

Supramolecular Organization and Intermolecular Interactions

The self-assembly of conjugated polymers into ordered structures in the solid state is paramount for achieving high charge carrier mobility. This supramolecular organization is driven by non-covalent interactions, primarily π-π stacking between the aromatic backbones of adjacent polymer chains. The resulting morphology, which can range from amorphous to semi-crystalline, has a profound impact on the performance of electronic devices.

In polythiophenes, the alkyl side chains play a dual role in this process. While they provide the necessary solubility for solution processing, they also mediate the intermolecular packing. The arrangement of these side chains can either facilitate or hinder the close approach of the polymer backbones required for effective π-π stacking. In well-ordered P3HT films, the polymer chains often adopt an edge-on orientation with respect to the substrate, where the thiophene rings are perpendicular to the substrate and the π-stacking direction is parallel to it. uobasrah.edu.iq

For poly(3,4-dihexylthiophene), the dense packing of hexyl groups on one side of the polymer backbone could lead to unique supramolecular assemblies. The interplay between the steric hindrance of the side chains and the driving force for π-π stacking will ultimately determine the solid-state morphology and the resulting electronic properties. The formation of crystalline domains and the connectivity between them are critical for efficient charge transport through the material.

Table 3: Charge Carrier Mobility in an Analogous Polythiophene System (P3HT)

MaterialHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
P3HT (ordered)~10⁻² - 10⁻³~10⁻³ - 10⁻⁴
P3HT (disordered)~10⁻⁵ - 10⁻⁶~10⁻⁶ - 10⁻⁷

Note: This data for poly(3-hexylthiophene) (P3HT) illustrates the significant difference in charge carrier mobility between ordered (crystalline) and disordered (amorphous) states. ntu.edu.tw Similar trends would be expected for poly(3,4-dihexylthiophene), although the absolute values would likely differ due to the different substitution pattern.

Advanced Characterization of Polymeric Materials Derived from 2,5 Dibromo 3,4 Dihexylthiophene

Spectroscopic Analysis of Electronic Structure and Optical Behavior

Spectroscopic techniques are indispensable tools for probing the electronic and optical characteristics of conjugated polymers. By analyzing the interaction of light with the material, researchers can gain insights into molecular structure, electronic transitions, and emission properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regioregularity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure and determining the regioregularity of poly(3,4-dihexylthiophene). Both ¹H and ¹³C NMR are utilized to analyze the arrangement of the monomer units within the polymer chain.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the hexyl side chains and the thiophene (B33073) backbone provide information about their chemical environment. researchgate.netresearchgate.net The degree of regioregularity, which describes the head-to-tail (HT) coupling of the monomer units, can be quantified by integrating the signals of specific protons. researchgate.netkuleuven.be For instance, a high degree of regioregularity, often exceeding 84%, is indicated by the relative intensities of the α-methylene protons of the thiophene units. kuleuven.bemdpi.com

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly sensitive to the local order and crystallinity of the polymer. nih.govnist.gov The linewidths of the thiophene carbon resonances are directly influenced by the polymer's conformation and packing. nist.gov Narrower linewidths at higher temperatures (above 0 °C) suggest rapid main-chain conformational rearrangements, indicating a conformationally disordered (CONDIS) crystalline state for P3HT. nih.gov

Table 1: Representative ¹H NMR Data for Regioregularity Determination of P3HT

ProtonChemical Shift (ppm)MultiplicityAssignment
Methylene (α to thiophene)~2.48multipletHead-to-Tail (HT) linkage
Methyl (end of hexyl chain)~0.79singletSide-chain terminus
Other hexyl protons1.19 - 2.4multipletSide-chain backbone

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Band Gaps

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions and determine the optical band gap of poly(3,4-dihexylthiophene). The absorption spectrum reveals information about the π-π* electronic transitions within the conjugated polymer backbone. mdpi.com

The position and shape of the absorption peaks are highly sensitive to the conformation of the polymer chains and the degree of intermolecular interactions. rsc.org A more planar conformation of the thiophene rings leads to a redshift (a shift to longer wavelengths) in the absorption spectrum. nih.gov The main absorption peak is primarily determined by the torsional angle between adjacent thiophene rings. rsc.org In thin films, the absorption spectrum often exhibits vibronic features, typically labeled as 0-0, 0-1, and 0-2 transitions, which arise from the coupling of the electronic transition with vibrational modes. researchgate.net The relative intensity of these peaks can provide insights into the degree of order and aggregation in the film. nih.govresearchgate.net

The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using a Tauc plot analysis. uobasrah.edu.iq For poly(3-hexylthiophene), the optical band gap typically falls in the range of 1.7 to 2.1 eV. uobasrah.edu.iq

Table 2: Typical UV-Vis Absorption Data for P3HT Thin Films

FeatureWavelength Range (nm)Description
Main Absorption Peak~450 - 625π-π* transition of the conjugated backbone
0-0 Vibronic Peak~600 - 610Transition to the lowest vibrational level of the excited state
0-1 Vibronic Peak~550Transition to the first vibrational level of the excited state
Optical Band Gap1.7 - 2.1 eVEstimated from the absorption edge

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of poly(3,4-dihexylthiophene) and the fate of photoexcited states. The emission spectrum is influenced by factors such as polymer conformation, aggregation, and the presence of quenching species.

In dilute solutions, where the polymer chains are well-separated, the emission is typically assigned to the radiative decay of intrachain singlet excitons. upatras.grresearchgate.net However, in thin films or in poor solvents, intermolecular interactions become significant, leading to changes in the emission spectrum. aps.org The formation of aggregates can result in a red-shifted and broadened emission, often attributed to emission from interchain species or excimers. upatras.graps.org

The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is a crucial parameter for optoelectronic applications. For P3HT in a good solvent, the PLQY can be around 0.42, with a decay time of approximately 510 picoseconds. researchgate.net In contrast, the PLQY and decay dynamics in thin films are more complex due to the presence of both ordered and disordered regions. aps.org

Table 3: Photoluminescence Characteristics of P3HT

Sample ConditionPeak Emission Wavelength (nm)Proposed Emitting Species
Dilute Solution (Good Solvent)~580Intrachain Singlet Exciton (B1674681)
Thin Film / Poor Solvent~720Interchain Species / Aggregates

Raman Spectroscopy for Conjugation and Molecular Alignment

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing valuable information about conjugation length, molecular order, and the nature of charge carriers. kyushu-u.ac.jprsc.org The most intense Raman bands in P3HT are associated with the C=C symmetric and C-C antisymmetric stretching modes of the thiophene ring. kyushu-u.ac.jp

The position of the C=C stretching mode is particularly sensitive to the effective conjugation length of the polymer backbone. kyushu-u.ac.jp Changes in polymer conformation and doping levels can lead to shifts in this peak. For instance, the formation of polarons (singly charged segments) results in a redshift of the Raman peak, while the formation of bipolarons (doubly charged segments) causes a blueshift. kyushu-u.ac.jprsc.org

Time-resolved Raman spectroscopy can be used to study the dynamics of photoexcited states, such as the formation and decay of polaron pairs. researchgate.net Furthermore, polarized Raman spectroscopy can be employed to investigate the molecular alignment in oriented polymer films. researchgate.net

Table 4: Key Raman Modes in P3HT and their Assignments

Raman Shift (cm⁻¹)Vibrational ModeStructural Information
~1445C=C Symmetric StretchEffective Conjugation Length
~1380C-C Intra-ring StretchMolecular Structure
~725C-S-C Ring DeformationThiophene Ring Integrity

Electrochemical Characterization for Energy Level Profiling

Electrochemical methods are essential for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of conjugated polymers, which are critical for their performance in electronic devices.

Cyclic Voltammetry (CV) for Oxidation Potentials and Frontier Orbital Energies

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a material. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

The onset of the first oxidation peak in the CV curve corresponds to the removal of an electron from the HOMO level. The HOMO energy level can be calculated using the following empirical formula:

E_HOMO = -e (E_ox^onset + 4.8) (eV)

where E_ox^onset is the onset oxidation potential versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. A lower HOMO energy level (more negative value) generally indicates better air stability. mdpi.com For a G1PPT-co-P3HT star copolymer, a HOMO energy level of -5.53 eV was obtained, suggesting good stability against air oxidation. mdpi.com

The LUMO energy level can be estimated from the HOMO level and the optical band gap (Eg) obtained from UV-Vis spectroscopy:

E_LUMO = E_HOMO + E_g

These energy levels are crucial for predicting the efficiency of charge injection and transport in organic electronic devices.

Microstructural and Morphological Investigation of Thin Films

The performance of polymer-based electronic devices is intrinsically linked to the nanoscale and mesoscale organization of the polymer chains in thin films. osti.gov Control over the thin-film morphology, including surface features, phase separation, and the degree and orientation of crystallinity, is a primary determinant of device efficiency. osti.govnih.gov

Atomic Force Microscopy (AFM) is an indispensable tool for investigating the surface of polymer thin films at the nanoscale without requiring specialized sample preparation. worktribe.com It provides high-resolution, three-dimensional information about the surface topography. In tapping mode, AFM can also generate phase images, which are sensitive to variations in material properties like adhesion and stiffness, making it highly effective for visualizing phase separation in polymer blends or identifying different crystalline and amorphous domains. nih.govmdpi.com

For polythiophene derivatives like those synthesized from 2,5-Dibromo-3,4-dihexylthiophene, AFM studies reveal how processing conditions affect morphology. For instance, in the closely related poly(3-hexylthiophene) (P3HT), AFM images show that films cast from different solvents or subjected to annealing exhibit vastly different surface features. mdpi.comresearchgate.net Films prepared from preprocessed solutions of P3HT that encourage aggregation show clear nanofibrillar structures, which are less evident in films from pristine solutions. nih.gov These fibrillar structures are indicative of a higher degree of organization. nih.gov The surface roughness, a key parameter obtainable from AFM, can also be quantified; for a P3HT film, a root-mean-square (R.M.S) roughness of 4.37 nm has been reported. uobasrah.edu.iq In polymer blends, such as those with fullerene derivatives for solar cell applications, AFM phase images clearly delineate the phase-separated domains, the size and distribution of which are critical for device function. mdpi.comresearchgate.net

Table 1: Representative AFM Data for Polythiophene Thin Film Surface Morphology

Polymer SystemProcessing ConditionKey Morphological FeatureSurface Roughness (RMS)
P3HTSpin-coated from Chloroform (B151607)Nanofibrillar Structures4.37 nm uobasrah.edu.iq
P3HT-b-PSBefore AnnealingFlat, featureless surfaceNot Specified
P3HT-b-PSAfter Thermal Annealing (150°C)Phase-separated domains (~150 nm)Not Specified
P3HTConvective deposition (pristine solution)Non-fibrillarNot Specified
P3HTConvective deposition (preprocessed solution)Clearly apparent fibrillar structures nih.govNot Specified

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to probe the crystalline structure of materials. In the context of semi-crystalline polymers derived from this compound, XRD provides crucial information on the degree of crystallinity, the arrangement of polymer chains (packing), and their orientation relative to the substrate. uobasrah.edu.iqresearchgate.net For thin films, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly informative. nih.gov

Studies on the analogous P3HT show that these polymers form lamellar structures. researchgate.net XRD patterns typically exhibit a sharp peak at a low 2θ value (around 5.4° for P3HT), which corresponds to the (100) reflection. uobasrah.edu.iq This peak arises from the inter-chain lamellar spacing, where the distance is defined by the length of the alkyl side chains that separate the polythiophene backbones. uobasrah.edu.iqresearchgate.net The presence and sharpness of this peak are direct indicators of the degree of self-organization and crystallinity. uobasrah.edu.iq

Furthermore, the orientation of these crystalline domains can be determined. For instance, GIWAXS patterns can distinguish between "edge-on" and "face-on" orientations of the thiophene rings relative to the substrate. researchgate.net This orientation is critical for charge transport in applications like field-effect transistors. It has been shown that preprocessing of P3HT solutions can lead to an ordered 3D crystalline structure, as evidenced by the appearance of (h11) peaks in GIWAXS patterns, which is correlated with significantly higher charge carrier mobilities. nih.gov

Table 2: XRD Findings for Crystalline Structure of Polythiophene Films

Polymer SystemKey XRD Peak (2θ)Corresponding ReflectionInferred d-spacingInterpretation
P3HT Film~5.4° uobasrah.edu.iq(100)~16.4 ÅInter-chain lamellar spacing due to hexyl side chains. uobasrah.edu.iq
POPT FilmNot Specified(h00)Not SpecifiedLamellar structure with stacks of planar thiophene main chains. researchgate.net
PBTTT-C12Not SpecifiedLamellar spacing peaks along qzNot SpecifiedPreferentially oriented, crystalline domains in as-spun state. acs.org
Preprocessed P3HTNot Specified(h11) peaks observedNot SpecifiedSuggests an ordered 3D crystalline structure. nih.gov

Macromolecular Characterization

Understanding the properties of the individual polymer chains, or macromolecules, is fundamental. Characteristics such as molecular weight, molecular weight distribution, and the precise chemical structure of the chain ends are defining features of a polymer batch and heavily influence its bulk properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. lcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. The output of a GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com

The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, where most polymer chains are of similar length, which is often a goal in controlled polymerization reactions. sigmaaldrich.com For poly(3-alkylthiophene)s synthesized via methods like Grignard metathesis (GRIM) polymerization, GPC is crucial for confirming the success of the synthesis in achieving a target molecular weight and a narrow PDI. nih.gov For example, analyses of P3ATs have shown that it is possible to synthesize polymers with PDIs in the range of 1.3–1.5, even for high molecular weight samples, confirming a well-controlled, living chain polymerization mechanism. nih.gov GPC results have shown that for some syntheses, increasing reaction time leads to an increase in molecular masses. mdpi.com

Table 3: Representative GPC Data for Polythiophene Derivatives

Polymer SampleSynthesis MethodMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
P3HT newcastle.edu.auBatch Synthesis21,40043,4422.03
P3ATs (Typical) nih.govGRIM Polymerization10,000 - 70,000Not Specified1.3 - 1.5
PEDOT-Br (8h synthesis) mdpi.comNot Specified186,300382,1002.05
PEDOT-Br (24h synthesis) mdpi.comNot Specified294,100500,0001.70

This high resolution is particularly advantageous for the detailed structural analysis of polymers derived from this compound. One of the most powerful features of MALDI-TOF MS is the ability to determine or confirm the chemical structure of the polymer end-groups. sigmaaldrich.comnih.gov By analyzing the mass of an individual n-mer peak, one can use the following formula to verify the end-groups and the repeating unit mass:

M(n-mer) = n * M(RU) + M(EG1) + M(EG2) + M(ion)

where n is the degree of polymerization, M(RU) is the mass of the repeating unit, M(EG1) and M(EG2) are the masses of the two end-groups, and M(ion) is the mass of the ionizing cation (e.g., Na⁺ or K⁺). sigmaaldrich.comnih.gov

This capability is invaluable for verifying the success of a polymerization reaction and for identifying any side reactions that may have occurred. nih.gov Although analyzing conjugated polymers with MALDI-TOF can be challenging due to their potential lack of easily ionizable groups, it remains a critical tool for qualitative analysis of polymer structure, especially for lower molecular weight chains. acs.org

Charge Transport Mechanisms in Conjugated Polymers Based on 2,5 Dibromo 3,4 Dihexylthiophene

Intramolecular Charge Delocalization and Transport

Intramolecular charge transport refers to the movement of charge carriers along the backbone of a single conjugated polymer chain. In poly(3,4-dihexylthiophene), the backbone consists of a series of linked thiophene (B33073) rings. The overlapping p-orbitals of these rings form a delocalized π-electron system, which serves as a conductive pathway. The extent of this delocalization, often described by the conjugation length, is a critical factor determining the efficiency of intramolecular charge transport.

A key determinant of conjugation length is the planarity of the polymer backbone. Torsional angles between adjacent thiophene rings, induced by the bulky dihexyl side chains, can disrupt the π-orbital overlap, effectively segmenting the conjugated path. ntu.edu.tw Theoretical studies on similar polythiophenes, like poly(3-hexylthiophene) (P3HT), have shown that a trans conformation between neighboring thiophene rings (a torsional angle of 180°) maximizes charge carrier mobility along the chain. ntu.edu.tw As this angle deviates towards 90°, the mobility decreases significantly. ntu.edu.tw Therefore, the steric hindrance introduced by the two hexyl groups on adjacent carbons in the 3 and 4 positions of the thiophene ring in P34DHT plays a crucial role. While these side chains enhance solubility, they can also lead to increased torsion along the backbone, potentially limiting the intramolecular charge delocalization compared to polymers with a single side chain.

The charge carriers within these delocalized segments can be considered as polarons, which are charge-phonon quasi-particles. The transport of these polarons along the polymer backbone is influenced by the polymer's dynamic nature, with vibrational modes playing a significant role in the charge transfer process. umons.ac.be

Intermolecular Charge Hopping and Transport Pathways

While intramolecular transport is crucial, for charge to move through a bulk film, it must also travel between different polymer chains. This process is known as intermolecular charge hopping. Due to the disordered nature of polymer films, charge transport is typically described by a hopping model, where charges jump between localized states on adjacent polymer chains. core.ac.uk

The efficiency of intermolecular hopping is highly dependent on the spatial proximity and energetic alignment of these localized states. In the solid state, polythiophene chains can self-assemble into ordered structures, with regions of crystalline or semi-crystalline packing. ntu.edu.tw In these ordered domains, chains often adopt a lamellar structure, with π-π stacking between the backbones of adjacent chains providing effective pathways for intermolecular charge hopping. The distance between these stacked chains is a critical parameter; a smaller π-stacking distance generally leads to a higher hopping rate and, consequently, higher charge carrier mobility.

For P34DHT, the presence of two hexyl side chains on each repeating unit significantly influences this packing. The side chains act as insulating spacers between the conjugated backbones. The way these side chains interdigitate or arrange themselves will dictate the intermolecular distance and the degree of π-orbital overlap between chains. Compared to P3HT, where the single hexyl side chain allows for relatively close π-stacking, the two hexyl groups in P34DHT might lead to a larger separation between backbones, potentially hindering intermolecular charge hopping. However, specific processing techniques can be employed to optimize the molecular packing and enhance intermolecular transport.

Anisotropy of Charge Mobility in Thin Films

The combination of one-dimensional intramolecular transport along the polymer backbone and three-dimensional intermolecular hopping leads to a significant anisotropy in charge mobility within thin films of conjugated polymers. This means that the charge carrier mobility can be vastly different depending on the direction of measurement relative to the orientation of the polymer chains and crystalline domains.

In well-ordered films of polythiophenes, charge transport is generally most efficient along the polymer backbone (intramolecular) and in the direction of π-π stacking (intermolecular). researchgate.net Conversely, transport across the insulating alkyl side-chain layers is significantly hindered. This anisotropy is a direct consequence of the molecular packing. For instance, in field-effect transistors, a so-called "edge-on" orientation, where the polymer backbones are oriented parallel to the substrate and the π-stacking direction is in the plane of the current flow, is highly desirable as it facilitates efficient charge transport between the source and drain electrodes. researchgate.net Conversely, a "face-on" orientation, where the backbones are perpendicular to the substrate, is often preferred for bulk heterojunction solar cells.

Directional crystallization techniques have been shown to produce highly anisotropic films of P3HT, leading to charge transport anisotropy of at least an order of magnitude higher along the chain alignment direction compared to the perpendicular direction. researchgate.net The specific morphology and resulting anisotropy in P34DHT films will be highly dependent on processing conditions such as the choice of solvent, deposition technique, and post-deposition treatments like thermal annealing.

Correlation Between Molecular Packing, Morphology, and Charge Carrier Dynamics

The overarching theme in understanding charge transport in conjugated polymers like P34DHT is the intimate and complex relationship between the material's molecular packing, its resulting thin-film morphology, and the dynamics of the charge carriers. The performance of any electronic device fabricated from these materials is ultimately governed by this structure-property relationship.

The morphology of a polymer thin film is not uniform but rather a complex landscape of ordered crystalline domains embedded within a more disordered amorphous matrix. ntu.edu.twnih.gov The crystalline regions, with their well-defined π-stacking, act as "highways" for charge transport, exhibiting higher charge carrier mobilities. umons.ac.be The amorphous regions, characterized by a random orientation of polymer chains, present a more tortuous path for charges, with transport being limited by slower hopping events.

For polymers derived from 2,5-Dibromo-3,4-dihexylthiophene, the processing conditions play a critical role in controlling the film morphology. The choice of solvent, the rate of solvent evaporation, and the temperature during film formation can all be tuned to promote the desired molecular packing and crystalline structure. For example, using high-boiling-point solvents or employing solvent vapor annealing can provide the polymer chains with sufficient time and mobility to self-assemble into more ordered structures, thereby enhancing charge carrier mobility. nih.gov

The molecular weight of the polymer is another crucial parameter. Higher molecular weight polymers are more likely to form tie-chains that can bridge different crystalline domains, providing continuous pathways for charge transport and reducing the detrimental impact of grain boundaries. researchgate.net

Below is a representative data table illustrating typical charge carrier mobilities observed in regioregular polythiophene thin films under different morphological conditions. It is important to note that these are generalized values, and the specific performance of poly(3,4-dihexylthiophene) would require dedicated experimental investigation.

Morphological FeatureTypical Hole Mobility (cm²/Vs)Primary Transport Limitation
Highly Crystalline (Edge-on)10⁻² - 10⁻¹Grain Boundaries
Amorphous/Disordered10⁻⁵ - 10⁻³Interchain Hopping
Single Fibril (Intrachain)~1Backbone Defects

Applications in Organic and Flexible Electronics

Organic Photovoltaic (OPV) Devices

Conjugated polymers based on thiophene (B33073) derivatives are extensively used as the electron donor material in the active layer of OPV devices. While direct application of 2,5-Dibromo-3,4-dihexylthiophene in OPV active layers is not common, the polymer it forms, poly(3,4-dihexylthiophene) (P3DHT), and its close, more studied regioisomer, poly(3-hexylthiophene) (P3HT), are key materials in this field.

In OPV devices, the active layer typically consists of a bulk heterojunction (BHJ) blend of a p-type polymer donor and an n-type fullerene acceptor. The morphology of this blend is critical for efficient exciton (B1674681) dissociation and charge transport. The hexyl side chains on the polythiophene backbone, originating from the monomer, enhance solubility in organic solvents, facilitating solution-based processing techniques like spin coating and printing, which are essential for large-area and flexible device fabrication. The choice of solvent and processing conditions significantly impacts the resulting film morphology and, consequently, the device performance. For instance, the use of different solvents for spin-coating P3HT thin films can lead to variations in the absorption spectra and surface morphology of the films. sumdu.edu.ua

Device architecture, such as the standard or inverted configuration, also plays a crucial role. Inverted structures can be more suitable for achieving thicker active layers when using high-mobility donor polymers, which is advantageous for light absorption.

The performance of OPV cells is evaluated by metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The molecular weight of the polymer, which can be controlled during polymerization from the monomer, has been shown to influence device performance. In P3HT-based solar cells, a clear dependence of performance on molecular weight has been observed when blended with certain non-fullerene acceptors. bohrium.com

The stability of OPV devices is a critical factor for commercialization. The intrinsic properties of the polymer, such as its thermal stability, and the device encapsulation are key to achieving long operational lifetimes.

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P3HTPC71BM0.467.9131.641.15
TTT-co-P3HTPC71BM0.411.2726.780.14

Table 1: Performance of OPV devices based on P3HT and a copolymer derivative. Data sourced from a study comparing P3HT with a novel tetrathienylthiophene-co-poly(3-hexylthiophene) donor polymer. mdpi.com

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are also excellent candidates for the active semiconductor layer in OFETs. The electrical characteristics of these transistors are highly dependent on the structural order and morphology of the polymer film.

OFETs are typically fabricated with a bottom-gate, bottom-contact or top-contact architecture. The polymer semiconductor layer is deposited from solution onto the gate dielectric. The orientation of the polymer chains and the degree of crystallinity are crucial for achieving high charge carrier mobility. Techniques like dip-coating have been shown to enhance the structural ordering in P3HT films, leading to improved field-effect mobility. nih.gov

The performance of an OFET is characterized by its field-effect mobility (µ), on/off current ratio, and threshold voltage. The introduction of an interfacial layer, such as graphene oxide, between the dielectric and the semiconductor has been demonstrated to improve the performance of P3HT-based OTFTs by enhancing the drain current and field-effect mobility. nih.gov

Device ConfigurationInterfacial LayerField-Effect Mobility (cm²/Vs)
BGBC P3HT OTFTNone4.21 x 10⁻³
BGBC P3HT OTFTGraphene Oxide7.3 x 10⁻³

Table 2: Performance of P3HT-based Organic Thin-Film Transistors (OTFTs) with and without a graphene oxide interfacial layer. nih.gov

Organic Light-Emitting Diodes (OLEDs)

While thiophene-based polymers are utilized in OLEDs, often as hole-transporting layers to improve efficiency and stability, the direct use or specific performance data for polymers derived from this compound in OLED applications were not prominently found in the surveyed literature. P3HT, a related polymer, is known to be used as a hole-transporting layer in OLEDs. youtube.com

Chemoresistive and Optical Sensor Technologies

The electrical and optical properties of polymers synthesized from this compound make them suitable for use in chemical and optical sensors.

A notable application is the development of a methane (B114726) sensor based on poly[3′,4′-dihexyl-4,4′′-bis(pentyloxy)-2,2′:5′,2′′-terthiophene] (PHPT). This polymer was synthesized using this compound as a key monomer. The sensor operates on the principle of impedance variation of the polymer film upon exposure to methane. The impedance of the PHPT film decreases as the concentration of methane increases, with the highest sensitivity observed at low methane concentrations. The response of the sensor is controlled by the diffusion of the gas into the polymer material, which affects the inter-chain charge hopping. cas.cz The hexyl groups on the thiophene backbone are believed to provide an affinity for methane. cas.cz

Furthermore, the optical properties of poly(3-hexylthiophene), such as its absorption and photoluminescence, can be harnessed for optical sensing applications. nih.govnih.gov The absorption spectrum of P3HT nanoparticles can be modulated by external factors, indicating their potential for use in optical sensors. nih.gov

Polythiophene-Based Gas Sensing Mechanisms

Gas sensors based on polythiophene derivatives, such as those synthesized from this compound, operate through the direct interaction of gas molecules with the semiconducting polymer layer. This interaction modulates the electrical properties of the material, which can be measured as a sensor response. The primary mechanism is based on charge transfer between the analyte gas and the p-type polythiophene semiconductor. nih.gov

When a polythiophene-based organic thin-film transistor (OTFT) is exposed to an electron-donating gas like ammonia (B1221849) (NH₃), the gas molecules donate electrons to the polymer. korea.ac.kr Since polythiophenes are p-type materials where holes are the majority charge carriers, this electron donation leads to a decrease in the concentration of holes through recombination. This reduction in charge carriers diminishes the conductivity of the polymer film, resulting in a measurable decrease in the drain-source current of the transistor. korea.ac.krresearchgate.net Conversely, exposure to electron-withdrawing gases would increase the hole concentration and thus the current.

The key parameters of the OTFT sensor, such as threshold voltage and charge carrier mobility, are affected by this interaction. For instance, upon exposure to ammonia, a shift in the threshold voltage is typically observed. korea.ac.krresearchgate.net The sensitivity and response time of the sensor are influenced by several factors:

Film Morphology: The arrangement and packing of the polymer chains (e.g., π-π stacking) are crucial for efficient charge transport. nih.gov The two hexyl side chains in poly(3,4-dihexylthiophene) would significantly influence its solid-state morphology and, consequently, how gas molecules diffuse into and interact with the film.

Analyte Interaction: The nature of the analyte and its ability to adsorb onto and interact with the polythiophene surface dictates the strength of the charge transfer process.

Operating Temperature: While many polythiophene sensors can operate at room temperature, temperature can affect the kinetics of adsorption and desorption of gas molecules, thereby influencing sensitivity and recovery time. researchgate.net

Research on P3HT-based sensors has demonstrated their capability to detect various volatile organic compounds (VOCs) and toxic gases like ammonia and nitrogen dioxide. nih.govresearchgate.net Composites made by combining P3HT with other materials like molybdenum disulfide (MoS₂) have been shown to enhance sensor performance, particularly by improving recovery time. nih.gov

Table 1: Performance of P3HT-Based Gas Sensors for Ammonia (NH₃) Detection Note: This data is for Poly(3-hexylthiophene) (P3HT), a structural analogue of poly(3,4-dihexylthiophene), to illustrate typical performance characteristics.

Sensor Configuration Analyte Concentration Key Findings Reference
P3HT-based OTFT 10 - 100 ppm NH₃ Drain-source current decreases upon exposure; threshold-voltage shifts. korea.ac.krresearchgate.net
P3HT-MoS₂ Composite Film OTFT 4 - 20 ppm NH₃ Composite film showed a shorter recovery time compared to pure P3HT. nih.gov

Photocatalytic Applications of Conjugated Polythiophene Derivatives

Conjugated polythiophene derivatives are gaining attention as effective photosensitizers in photocatalysis, a process that uses light to drive chemical reactions. These polymers can absorb visible light, which constitutes a large portion of the solar spectrum, making them ideal for applications in environmental remediation and solar fuel production.

The fundamental mechanism of photocatalysis using a polythiophene derivative involves the following steps:

Light Absorption: The polythiophene absorbs photons from a light source, which excites electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electron-hole pair (exciton).

Charge Separation: For photocatalysis to occur, this electron-hole pair must be separated efficiently. This is often achieved by creating a composite material, or heterojunction, with a semiconductor metal oxide like titanium dioxide (TiO₂) or a material like graphitic carbon nitride (g-C₃N₄). nih.govnih.gov

Charge Transfer: The excited electron is transferred to the conduction band of the partner semiconductor, while the hole remains on the polythiophene. This spatial separation of charges prevents their rapid recombination.

Redox Reactions: The separated electrons and holes migrate to the surface of the photocatalyst, where they participate in redox reactions. Electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while holes can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful substances like CO₂ and H₂O. nih.gov

In the context of hydrogen evolution, the photogenerated electrons are used to reduce protons (H⁺) from water into hydrogen gas (H₂). nih.govrsc.org

Studies on P3HT have demonstrated its effectiveness in these applications. For example, a composite of TiO₂ modified with P3HT showed a significantly higher degradation rate for the dye methyl orange under visible light compared to pure TiO₂. nih.gov The P3HT acts as a photosensitizer, enabling the composite to utilize visible light, which TiO₂ alone cannot absorb effectively. Similarly, a heterojunction of P3HT and g-C₃N₄ exhibited dramatically enhanced photocatalytic hydrogen evolution, with the polymer improving visible light harvesting and promoting charge separation. nih.govrsc.org

For poly(3,4-dihexylthiophene), the two hexyl chains would enhance its solubility in organic solvents, facilitating the intimate blending required to form efficient heterojunctions with other photocatalytic materials. The polymer's morphology and energy levels (HOMO/LUMO) would be critical in determining the efficiency of charge separation and transfer in the composite system.

Table 2: Research Findings on Photocatalytic Activity of P3HT-Based Composites Note: This data is for Poly(3-hexylthiophene) (P3HT) composites, highlighting the potential photocatalytic performance for polymers derived from substituted dibromothiophenes.

Photocatalyst Application Key Finding Reference
TiO₂/P3HT Degradation of methyl orange 88.5% degradation in 10h under visible light, versus 13.5% for neat TiO₂. nih.gov
g-C₃N₄–P3HT Hydrogen (H₂) evolution H₂ evolution rate was over 875 times higher than that of pure g-C₃N₄. nih.gov
g-C₃N₄–PEDOT/P3HT Hydrogen (H₂) evolution H₂ evolution rate was 1059 times higher than that of pure g-C₃N₄. rsc.org

Computational and Theoretical Investigations of 2,5 Dibromo 3,4 Dihexylthiophene and Its Polymers

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For conjugated polymers like those derived from 2,5-Dibromo-3,4-dihexylthiophene, DFT is instrumental in predicting fundamental electronic properties that govern their performance in optoelectronic devices.

DFT calculations on P3HT have provided detailed information on its atomic and electronic structure. nih.gov These calculations help in understanding the formation mechanisms of different stacking structures in the crystalline phase of the polymer. nih.gov By including van der Waals interactions, a more accurate description of the intermolecular forces that dictate the packing of polymer chains can be achieved. nih.gov

For a monomer like this compound, DFT can be used to calculate key electronic parameters. While specific data for this exact monomer is limited, studies on similar thiophene (B33073) derivatives demonstrate the utility of DFT. For instance, DFT calculations on bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b']dithiophene derivatives have been used to determine their energy band gaps and polarizability. utoledo.edu Such studies show that modifications to the molecular structure, such as changing a bridging atom, can significantly alter the electronic properties. utoledo.edu

A theoretical study on P3HT using DFT with the B3LYP/6-31++G(d,p) basis set investigated its structural and electronic properties in the gas phase and in various solvents. sigmaaldrich.com The study revealed that the solvent polarity can influence the bond lengths and the HOMO-LUMO energy gap of the polymer. sigmaaldrich.com For example, in a more polar solvent like methanol, P3HT was found to have a larger energy gap and greater stability compared to the gas phase. sigmaaldrich.com These findings suggest that the electronic properties of poly(3,4-dihexylthiophene) would also be sensitive to its environment.

Table 1: Calculated Electronic Properties of P3HT in Different Environments

EnvironmentHOMO-LUMO Energy Gap (eV)Chemical Hardness (eV)
Gas Phase--
Methanol3.83381.9169

Data sourced from a theoretical study on P3HT. sigmaaldrich.com The table is interactive and can be sorted.

Molecular Dynamics Simulations of Polymer Chain Conformations and Aggregation

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For polymers derived from this compound, MD simulations can provide critical insights into how individual polymer chains fold and how they aggregate together, which in turn dictates the material's bulk properties.

Atomistic and coarse-grained MD simulations of P3HT have shown that single chains can adopt various conformations, including bundles and toroids, with bundles being more prevalent at lower temperatures. mdpi.com The conformation of the polymer is a key factor influencing its properties, with more compact structures like toroids and more extended structures like hairpins exhibiting different characteristics. mdpi.com

The aggregation of P3HT in different solvent mixtures has also been a subject of intense study. The addition of a poor solvent to a solution of P3HT can induce aggregation, leading to the formation of nanofibers and other ordered structures. researchgate.net The nature of the solvent-polymer interactions plays a crucial role in determining the extent of aggregation and the structural order of the resulting aggregates. researchgate.net

MD simulations have been instrumental in understanding the stability of different P3HT structures. For example, simulations have shown that the helical structure of a P3HT chain is stable at room temperature but collapses at higher temperatures. rug.nl The presence of an amorphous polymer surrounding can inhibit the destruction of this helical structure at elevated temperatures. rug.nl

Table 2: Conformational Characteristics of a Single P3HT Chain

ConformationPeak Dmax (nm)Description
Toroid2.0Most compact form
Bundle3.75-
Ring5.3-
Hairpin8.8-
Random Coil7.5 - 20.0Very unstable structure

Data from atomistic and coarse-grained molecular dynamics simulations of a single P3HT chain. mdpi.com The table is interactive and can be sorted.

Prediction of Optical and Electrochemical Characteristics

Theoretical methods can predict the optical and electrochemical properties of conjugated polymers, which are vital for their application in devices like solar cells and LEDs. These predictions are often based on the electronic structure calculated using methods like DFT.

For P3HT, theoretical models have been used to understand its absorption and emission spectra. Coarse-grained MD simulations combined with exciton (B1674681) modeling can predict these spectra. mdpi.com The aggregation of P3HT chains significantly affects their optical properties. The formation of ordered aggregates, often referred to as J-like aggregation, leads to a red-shift in the absorption spectrum, indicating a longer effective conjugation length and enhanced interchain interactions. nih.gov

The electrochemical characteristics, such as oxidation and reduction potentials, are directly related to the HOMO and LUMO energy levels of the polymer. DFT calculations can provide estimates of these energy levels. The HOMO level of P3HT is around 4.9 eV, which allows for an Ohmic contact with materials like PEDOT:PSS for efficient hole injection. rug.nl

Time-resolved terahertz spectroscopy studies on P3HT have provided insights into the generation of charge carriers upon photoexcitation. utoledo.edu These studies show that charge carrier generation is an intrinsic property of the polymer and occurs on a very fast timescale. utoledo.edu The addition of other materials, like fullerenes in a bulk heterojunction solar cell, can influence the charge generation and separation processes. utoledo.edu

Theoretical Modeling of Charge Transport Phenomena

The ability of a conjugated polymer to transport charge is arguably its most important property for electronic applications. Theoretical modeling plays a crucial role in understanding the mechanisms of charge transport in these materials.

In polymers like P3HT, charge transport is generally considered to be a hopping process, where charges jump between localized states. mdpi.com The efficiency of this process is highly dependent on the morphology of the polymer film. Well-ordered, crystalline regions with aligned polymer backbones provide efficient pathways for charge transport. umons.ac.be

Quantum chemical calculations (QCC) combined with kinetic Monte Carlo (KMC) simulations have emerged as a powerful tool to predict charge mobility in P3HT. mdpi.com These simulations have confirmed that charges move most rapidly along the polymer backbones and between aligned backbones. mdpi.com A key finding from these models is the importance of "tie-chains," which are polymer chains that connect different crystalline domains. These tie-chains are essential for mitigating the trapping of charges and ensuring efficient charge transport throughout the material. mdpi.com

The hole mobility in P3HT can be significantly improved by thermal annealing, which enhances the crystallinity of the polymer. rug.nl In P3HT:PCBM blend films, which are commonly used in organic solar cells, the electron mobility can be several orders of magnitude higher than the hole mobility, and it is also enhanced by thermal annealing. rug.nl

Table 3: Charge Transport Properties of P3HT

PropertyValueConditions
Hole Mobility (FET)0.1 - 0.4 cm2/VsNeat P3HT with microcrystalline domains mdpi.com
Hole Mobility (Time-of-Flight)1 x 10-5 - 1 x 10-3 cm2/VsNeat P3HT mdpi.com
Electron Mobility~3 x 10-7 m2/VsP3HT:PCBM blend after thermal annealing rug.nl

A summary of charge transport properties for P3HT from various studies. rug.nlmdpi.com The table is interactive and can be sorted.

Emerging Research Directions and Future Outlook

Development of Advanced Polymer Architectures

The synthesis of simple homopolymers from 2,5-Dibromo-3,4-dihexylthiophene has laid the groundwork for its use in organic electronics. However, current research is pushing the boundaries of polymer design to create more complex and functional architectures. These advanced structures, including block copolymers and star-shaped polymers, offer enhanced control over the nanoscale morphology and electronic properties of the resulting materials.

Block Copolymers: The creation of "rod-coil" and "rod-rod" block copolymers represents a significant leap forward. In these architectures, a rigid, conductive "rod" segment, often derived from this compound, is combined with a flexible "coil" or another rigid "rod" segment with different electronic properties. mdpi.com This combination allows for self-assembly into well-defined nanostructures, which is crucial for optimizing charge separation and transport in devices like organic solar cells. mdpi.com For instance, the synthesis of poly(3-hexylthiophene)-based diblock copolymers has been achieved through techniques like photoinduced metal-free atom transfer radical polymerization (ATRP), resulting in well-defined materials with narrow molecular weight distributions. rsc.org These methods provide a cleaner route to complex polymer structures, avoiding metal catalyst contamination that can be detrimental to device performance. rsc.org

Star-Shaped Polymers: Another promising avenue is the development of star-shaped polymers. These macromolecules consist of multiple polymer "arms" radiating from a central core. This unique topology can lead to different physical properties compared to their linear counterparts, including improved solubility and altered chain aggregation behavior. kinampark.com Research has demonstrated the synthesis of three-arm star-shaped poly(3-hexylthiophene)s using a triphenylamine (B166846) or triphenylbenzene core via Suzuki coupling reactions. kinampark.com These materials have shown broad absorption spectra, making them suitable for applications in organic solar cells. kinampark.com

Polymer ArchitectureSynthetic StrategyKey Advantages
Diblock Copolymers Sequential Monomer Addition, Grafting-from, Grafting-ontoControlled self-assembly, improved charge separation
Star-Shaped Polymers Core-first approachEnhanced solubility, modified aggregation properties

Integration into Multi-Functional Hybrid Materials

The versatility of this compound extends beyond pure polymer systems. Its derivatives are increasingly being integrated into multi-functional hybrid materials, combining the desirable properties of organic semiconductors with those of inorganic nanomaterials. This synergistic approach opens up new possibilities for creating devices with enhanced performance and novel functionalities.

Perovskite Solar Cells: One of the most exciting areas of research is the use of thiophene-based materials in perovskite solar cells. While not directly incorporating this compound, related brominated thiophene (B33073) derivatives are being explored as additives to improve the efficiency and stability of these next-generation photovoltaic devices. For example, the addition of 2,8-dibromo-dibenzothiophene-S,S-dioxide to tin-based perovskite solar cells has been shown to inhibit the oxidation of Sn2+ and passivate defects, leading to a significant increase in power conversion efficiency and long-term stability. rsc.org This highlights the potential for carefully designed thiophene derivatives to address key challenges in perovskite technology.

Quantum Dot Composites: The combination of polymers derived from this compound with quantum dots (QDs) is another promising research direction. These hybrid materials can harness the unique optical properties of QDs, such as size-tunable light absorption and emission, and combine them with the excellent charge transport capabilities of conjugated polymers. This integration can lead to the development of highly efficient light-emitting diodes (LEDs) and photodetectors.

High-Throughput Screening and Combinatorial Approaches

The traditional process of designing, synthesizing, and testing new materials is often time-consuming and resource-intensive. To accelerate the discovery of new high-performance materials based on this compound, researchers are increasingly turning to high-throughput screening and combinatorial approaches.

These methods involve the rapid synthesis and characterization of large libraries of materials with systematic variations in their chemical structure. For instance, combinatorial techniques can be used to quickly explore the effects of different co-monomers or side-chain modifications on the properties of polymers derived from this compound. By combining these experimental approaches with computational modeling and machine learning, it is possible to predict the properties of new materials before they are synthesized, further streamlining the discovery process.

Strategies for Enhancing Device Efficiency and Long-Term Stability

A major focus of current research is on developing strategies to improve the efficiency and long-term operational stability of devices based on this compound and its derivatives. This involves addressing several key challenges, including optimizing charge transport, minimizing energy loss, and preventing material degradation.

Optimizing Charge Transport: The efficiency of organic electronic devices is heavily dependent on the ability of charge carriers (electrons and holes) to move through the active material. Researchers are exploring various strategies to enhance charge transport in polymers derived from this compound. These include controlling the regioregularity of the polymer chain to promote better packing and orbital overlap, as well as introducing specific functional groups to influence the electronic energy levels.

Minimizing Energy Loss: In organic solar cells, a significant portion of the energy from absorbed photons can be lost through various recombination processes. To minimize these losses, researchers are designing new materials with tailored electronic structures. By carefully tuning the energy levels of the donor and acceptor materials in a bulk heterojunction solar cell, it is possible to reduce the energy lost during charge separation and increase the open-circuit voltage of the device.

Preventing Material Degradation: The long-term stability of organic electronic devices is often limited by the degradation of the active materials when exposed to oxygen, moisture, and light. Encapsulation techniques can provide a physical barrier against these environmental factors. Furthermore, researchers are developing new materials with inherent stability by incorporating antioxidant moieties or by designing polymer backbones that are less susceptible to photo-oxidation.

Role in Stimuli-Responsive Materials and Soft Robotics

The unique electronic and optical properties of conjugated polymers derived from this compound make them promising candidates for the development of "smart" materials that can respond to external stimuli such as light, heat, or mechanical stress.

Stimuli-Responsive Materials: These materials can change their color (electrochromism), fluorescence, or conductivity in response to an external trigger. This opens up applications in areas such as sensors, displays, and smart windows. For example, polymers that exhibit mechanochromism, a change in color in response to mechanical force, could be used to create stress sensors that provide a visual indication of strain or damage.

Soft Robotics: The ability of these materials to change their shape or volume in response to an electrical stimulus makes them attractive for use as artificial muscles in soft robotics. These flexible and lightweight actuators could enable the development of new types of robots that can move and interact with their environment in a more life-like manner.

Q & A

Basic: What are the optimal synthetic routes for 2,5-Dibromo-3,4-dihexylthiophene, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves bromination of 3,4-dihexylthiophene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

  • Solvent choice : Use non-polar solvents (e.g., CCl₄) to minimize side reactions.
  • Temperature : Maintain 0–25°C to prevent over-bromination.
  • Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity.
    A recent study on a structurally similar compound, 2,5-dibromo-3-hexylthiophene, achieved 85% yield via NBS in CCl₄ at 20°C . Purity is confirmed via column chromatography (hexane/ethyl acetate gradient).

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Identify alkyl chain integration (e.g., hexyl CH₃ at δ 0.8–1.0 ppm) and bromine-induced deshielding of thiophene protons (δ 6.5–7.5 ppm). Coupling patterns resolve substitution positions.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 466.02).
  • XRD : Resolve crystal packing and bromine-thiophene dihedral angles. For XRD refinement, SHELXL is recommended for handling disorder in hexyl chains .

Advanced: How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

Methodological Answer:
Contradictions (e.g., divergent Suzuki coupling yields) often stem from:

  • Impurity profiles : Use HPLC or GC-MS to verify starting material purity.
  • Solvent effects : Compare polar (THF) vs. non-polar (toluene) solvents for cross-coupling efficiency.
  • Catalytic systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) with ligands (e.g., SPhos vs. XPhos).
    A comparative study on 3,4-Dibromo-2,5-bis(methylthio)thiophene highlighted solvent-dependent reactivity shifts, with THF improving yields by 20% . Systematic DOE (Design of Experiments) is advised to isolate variables .

Advanced: What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer:
Common challenges include:

  • Disordered alkyl chains : Use PART and EADP commands in SHELXL to model partial occupancy .
  • Twinning : Apply TWIN and BASF instructions for non-merohedral twinning (common in bulky thiophenes).
  • Thermal motion : Refine anisotropic displacement parameters (ADPs) for bromine atoms.
    A study on 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran used SHELXPRO to resolve Br⋯Br contacts (3.45 Å) and C–H⋯H–C interactions .

Advanced: How does the substitution pattern of bromine and alkyl chains in this compound influence its electronic properties for applications in organic electronics?

Methodological Answer:

  • Electron-withdrawing bromine : Lowers HOMO/LUMO levels, enhancing electron transport (UV-Vis: λₐᵦₛ ~450 nm).
  • Alkyl chains (C₆H₁₃) : Improve solubility for thin-film processing but reduce crystallinity (XRD: broad peaks).
  • Steric effects : Dihexyl groups at 3,4-positions hinder π-stacking (AFM: amorphous morphology).
    Comparisons with 2,5-Dibromo-3,4-dinitrothiophene show a 0.3 eV reduction in bandgap due to nitro groups, suggesting bromine’s moderate electronic impact .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Under inert gas (Ar/N₂) to avoid bromine displacement by moisture.
  • Purity monitoring : Conduct quarterly NMR checks; degradation manifests as new peaks at δ 4.5–5.5 ppm (hydrolysis byproducts) .

Advanced: How can computational methods complement experimental studies on this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict UV-Vis spectra and compare with experimental data.
  • MD simulations : Model alkyl chain packing in thin films (GROMACS, OPLS-AA force field).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯Br contacts <3.5 Å) using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.